REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.[CH3:9][C:10](=[CH2:17])[C:11]([O:13][CH2:14][CH2:15][NH2:16])=[O:12].[F:18][C:19]([F:25])([F:24])[S:20](F)(=[O:22])=[O:21]>C1C2NC3C(=CC=CC=3)SC=2C=CC=1.C(#N)C>[CH3:17][C:10](=[CH2:9])[C:11]([O:13][CH2:14][CH2:15][NH:16][S:20]([C:19]([F:25])([F:24])[F:18])(=[O:22])=[O:21])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
70.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
33.1 g
|
Type
|
reactant
|
Smiles
|
Cl.CC(C(=O)OCCN)=C
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
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FC(S(=O)(=O)F)(F)F
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
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C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
350 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L three-neck flask equipped with a thermometer and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
reached −30° C.
|
Type
|
STIRRING
|
Details
|
to stir for further 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent acetonitrile and unreacted trifluoromethanesulfonyl fluoride were removed by evaporation from the reaction solution under reduced pressure
|
Type
|
ADDITION
|
Details
|
One litter of diisopropyl ether was added
|
Type
|
CUSTOM
|
Details
|
to form a suspension
|
Type
|
CUSTOM
|
Details
|
the precipitated triethylamine hydrochloride and triethylamine hydrofluoride were removed by filtration
|
Type
|
ADDITION
|
Details
|
To the filtrate was added 200 mL of an 18% aqueous calcium chloride solution
|
Type
|
WASH
|
Details
|
by washing
|
Type
|
CUSTOM
|
Details
|
separation into two layers
|
Type
|
WASH
|
Details
|
Furthermore, the organic layer was washed with 200 g of a 10% aqueous sodium chloride solution three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over 40 g of magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
by filtration, 0.2 g of phenothiazine
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
to obtain 44.2 g of a crude organic matter
|
Type
|
DISTILLATION
|
Details
|
The crude organic matter was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a fraction of 105 to 115° C./13 Pa was collected
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCCNS(=O)(=O)C(F)(F)F)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |